Comparative Basicity: pKa Differentiation Between 4-Fluoro-3-methoxy-piperidine and Unsubstituted Piperidine
4-Fluoro-3-methoxy-piperidine exhibits a calculated pKa of 8.23±0.10, which is significantly lower than that of unsubstituted piperidine (pKa ~11.2) . This reduction in basicity is attributed to the electron-withdrawing effect of the fluorine atom at the 4-position, with additional modulation by the methoxy group [1]. In a systematic chemoinformatic analysis of fluorinated piperidines, fluorine substitution was shown to notably lower basicity across multiple analogs, with the magnitude of pKa reduction dependent on the specific substitution pattern and stereochemistry [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 8.23±0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted piperidine: pKa ~11.2 |
| Quantified Difference | ΔpKa ≈ -3.0 |
| Conditions | Calculated pKa values |
Why This Matters
Reduced basicity is correlated with lower affinity for hERG channels, translating to reduced cardiac toxicity risk in drug development programs.
- [1] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. View Source
